3-Methoxy-4,4-dimethyl-2-cyclohexen-I-one
Beschreibung
3-Methoxy-4,4-dimethyl-2-cyclohexen-I-one is an organic compound with the molecular formula C9H16O It is a cyclic ketone with a methoxy group and two methyl groups attached to the cyclohexene ring
Eigenschaften
Molekularformel |
C9H14O2 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
3-methoxy-4,4-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-9(2)5-4-7(10)6-8(9)11-3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
KHDBKUGVBDNVAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(=O)C=C1OC)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methoxy-4,4-dimethyl-2-cyclohexen-I-one can be synthesized through several methods. One common approach involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative . Another method includes the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid . Additionally, cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid can also yield this compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-4,4-dimethyl-2-cyclohexen-I-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid is a common reagent for oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted cyclohexenes, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4,4-dimethyl-2-cyclohexen-I-one has several scientific research applications:
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Industry: It can be used in the production of fragrances and flavoring agents due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 3-Methoxy-4,4-dimethyl-2-cyclohexen-I-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and function. For example, its oxidation and reduction reactions can lead to the formation of different functional groups, which can interact with biological molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-Dimethyl-2-cyclohexen-1-one
- 3-Methyl-2-cyclohexen-1-one
- 3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde
Uniqueness
3-Methoxy-4,4-dimethyl-2-cyclohexen-I-one is unique due to the presence of the methoxy group, which imparts distinct chemical properties compared to its analogs. This functional group can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
